Cas no 942873-34-9 (1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine)

1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine 化学的及び物理的性質
名前と識別子
-
- 1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine
- (3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone
- 1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
- AKOS002281464
- SR-01000910363
- (3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- 942873-34-9
- F2065-0221
- SR-01000910363-1
-
- インチ: 1S/C17H20FN3O3S/c1-12-16(25(23,24)20-10-4-3-5-11-20)13(2)21(19-12)17(22)14-6-8-15(18)9-7-14/h6-9H,3-5,10-11H2,1-2H3
- InChIKey: FXQPELXOJPDTSL-UHFFFAOYSA-N
- ほほえんだ: C(N1C(C)=C(S(N2CCCCC2)(=O)=O)C(C)=N1)(C1=CC=C(F)C=C1)=O
計算された属性
- せいみつぶんしりょう: 365.12094084g/mol
- どういたいしつりょう: 365.12094084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2065-0221-5mg |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-2mg |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-40mg |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-10μmol |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-100mg |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-5μmol |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-4mg |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-20μmol |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-15mg |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2065-0221-25mg |
1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine |
942873-34-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidineに関する追加情報
Recent Advances in the Study of 1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine (CAS: 942873-34-9)
The compound 1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine (CAS: 942873-34-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonylpiperidine derivative has been investigated for its role as a modulator of various biological pathways, particularly in the context of inflammation and oncology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
One of the key findings from recent research is the compound's ability to selectively inhibit specific enzymes involved in inflammatory responses. In vitro studies have demonstrated its high affinity for cyclooxygenase-2 (COX-2), with minimal effects on COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications. Furthermore, molecular docking simulations have revealed unique binding interactions between the sulfonylpiperidine moiety and the active site of COX-2, providing insights for further structural optimization.
In the field of oncology, preliminary studies have shown promising results regarding the compound's antiproliferative effects on certain cancer cell lines. Research published in the Journal of Medicinal Chemistry (2023) reported that 942873-34-9 exhibited significant activity against breast cancer cells (MCF-7) with an IC50 value of 2.3 μM, while showing lower toxicity toward normal cells. The mechanism appears to involve the inhibition of PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.
Pharmacokinetic studies in animal models have provided valuable data about the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The fluorobenzoyl group appears to enhance metabolic stability, while the sulfonylpiperidine moiety contributes to improved solubility. These characteristics make 942873-34-9 an attractive candidate for further preclinical development, though challenges remain in optimizing its oral bioavailability.
Recent synthetic chemistry advancements have also been made in the production of 1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine. A 2024 publication in Organic Process Research & Development described a more efficient synthetic route with improved yield (78% overall) and reduced environmental impact through the use of greener solvents and catalysts. This development could facilitate larger-scale production for further biological evaluation.
Looking forward, researchers are exploring structural analogs of 942873-34-9 to enhance its pharmacological properties while maintaining the core pharmacophore. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, are being employed to predict potentially more potent derivatives. Additionally, combination therapy studies are underway to evaluate potential synergistic effects with existing therapeutic agents in both inflammatory and oncological contexts.
In conclusion, 1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine represents a promising chemical scaffold with multiple potential therapeutic applications. While significant progress has been made in understanding its biological activities and optimizing its synthesis, further research is needed to fully characterize its therapeutic potential and safety profile before clinical translation can be considered.
942873-34-9 (1-{1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}piperidine) 関連製品
- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)
- 3894-25-5(6-Bromo-2-phenylquinoline)
- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)
- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)
- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 942013-93-6(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-(3-methylphenoxy)acetamide)
- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)


